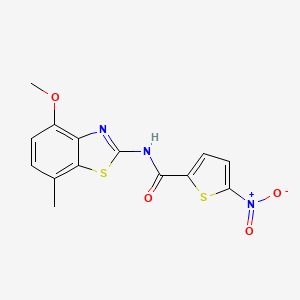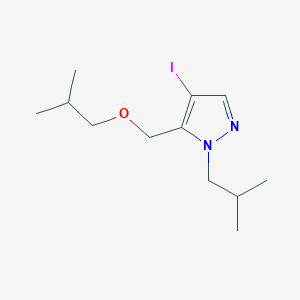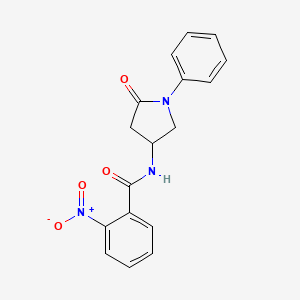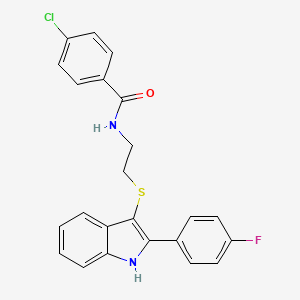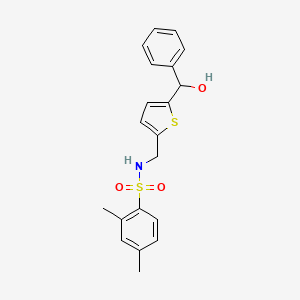
5-(3-bromophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-bromophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H15BrN2O3S and its molecular weight is 455.33. The purity is usually 95%.
BenchChem offers high-quality 5-(3-bromophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-bromophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Enzymatic Activity
Compounds structurally related to the one , specifically 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, have been studied for their inhibitory activity against glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic 4-substituents, showed potent competitive inhibition of GAO in vitro. Such inhibitors are of interest in the treatment of conditions related to the overproduction of oxalate, such as certain types of kidney stones (Rooney et al., 1983).
Material Sciences and Organic Electronics
Derivatives of pyrroles and thiophenes, similar to the compound , have been synthesized and investigated for their potential in material sciences and organic electronics. These compounds often serve as building blocks for conjugated polymers and small molecules in organic photovoltaic cells (OPVs) and light-emitting diodes (OLEDs). The electronic and optical properties of these materials can be finely tuned by modifying their structure, making them valuable in the development of new electronic devices (Sotzing et al., 1996).
Synthetic Methodology
The compound's structural features, such as the bromophenyl and thiophene groups, are commonly used in synthetic chemistry for constructing complex molecules. Research in this area focuses on developing new synthetic routes, regioselective halogenation, and functionalization of heterocycles, which are crucial for creating biologically active molecules and materials with unique properties. For example, studies on the halogenation of alkyl 3-hydroxypyrroles and thiophenes have provided valuable insights into regioselective monohalogenation, an important reaction for further functionalization of these heterocycles (Castillo-Aguilera et al., 2017).
properties
IUPAC Name |
2-(3-bromophenyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3S/c22-15-6-1-5-14(10-15)18-17(19(25)16-7-3-9-28-16)20(26)21(27)24(18)12-13-4-2-8-23-11-13/h1-11,18,26H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKFTXFOBRJRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

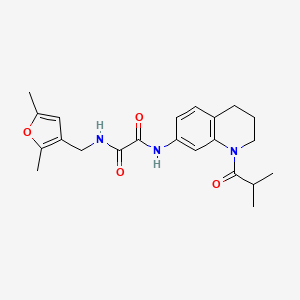
![(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2975675.png)
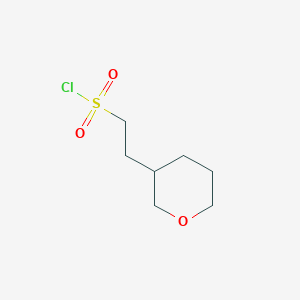
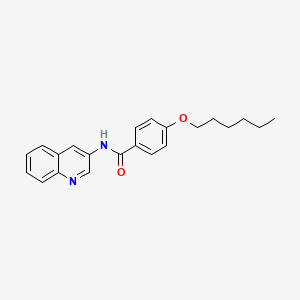


![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)
